molecular formula C19H29N5O3 B2844949 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 1005288-35-6

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Katalognummer B2844949
CAS-Nummer: 1005288-35-6
Molekulargewicht: 375.473
InChI-Schlüssel: XWDQNQLEKNHLHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as BI 1356 , is a novel competitive, selective, potent, and long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor . It is under clinical development for the treatment of type 2 diabetes .

Wissenschaftliche Forschungsanwendungen

Methylated Purines in Uric Acid Stones

A study aimed to measure the content of methylated purines, including exogenous methyl derivatives of uric acid and xanthine, as admixtures in uric acid stones. The findings suggest that urinary purines below their saturation limits may coprecipitate in samples supersaturated with uric acid, appearing as admixtures in urinary stones. The amount of each purine depends on its urinary excretion, similarity to uric acid, and uric acid concentration in the stone. These purines represent a substitutional solid solution with uric acid as the solvent, suggesting a potential role in the pathogenesis of urolithiasis (Safranow & Machoy, 2005).

Bronchodilator and Antiallergic Properties

The investigational drug (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione has been shown to be an active bronchodilator and antiallergic compound in both animal and clinical studies. It was found effective in blocking exercise-induced reduction in FEV1 by improving asthma disability scores and increasing FEV1 after oral administration, indicating its potential in asthma management (Cho et al., 1981).

Neuroprotection in Parkinson's Disease

Caffeine, acting through A2A adenosine receptor blockade, has been investigated for its neuroprotective effects in the MPTP neurotoxin model of Parkinson's Disease (PD). This research suggests that caffeine attenuates MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, highlighting the potential of A2A antagonists as novel treatments for neurodegenerative diseases like PD (Chen et al., 2001).

Metabolic Changes with Environmental Exposure

A study focused on the urinary metabolic changes in individuals with long-term environmental exposure to cadmium, employing mass-spectrometry-based metabolomics. It identified early biomarkers to assess cadmium nephrotoxicity, revealing significant alterations in metabolites related to amino acid metabolism, galactose metabolism, purine metabolism, the creatine pathway, and steroid hormone biosynthesis. This illustrates the impact of environmental pollutants on human health and the potential for metabolomics in detecting early signs of nephrotoxicity (Gao et al., 2014).

Oxidative Stress and DNA Damage

Research into the oxidative damage to nuclear DNA in Alzheimer's Disease (AD) brains compared to cognitively intact controls found statistically significant elevations of oxidized purine and pyrimidine bases in AD brains. This supports the concept that increased oxidative stress contributes to neuronal death in AD, with oxidative damage to DNA playing a role in the disease's pathogenesis (Gabbita, Lovell, & Markesbery, 1998).

Wirkmechanismus

BI 1356 inhibits DPP-4 activity in vitro with an IC50 of approximately 1 nM, which is more effective than other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin . It is a competitive inhibitor with a Ki of 1 nM . The effects of BI 1356 are mediated through control of glucagon-like peptide-1 and insulin .

Zukünftige Richtungen

BI 1356 has the potential to become the first truly once-a-day DPP-4 inhibitor for the treatment of type 2 diabetes . Its superior potency and longer duration of action compared to other DPP-4 inhibitors suggest it could be efficacious in treating a broad spectrum of type 2 diabetic patients .

Eigenschaften

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-11-7-12(2)9-23(8-11)10-15-20-17-16(24(15)13(3)14(4)25)18(26)22(6)19(27)21(17)5/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDQNQLEKNHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.